molecular formula C5H14ClNO B2895848 (S)-4-Methoxybutan-2-amine hydrochloride CAS No. 1380094-24-5

(S)-4-Methoxybutan-2-amine hydrochloride

Cat. No.: B2895848
CAS No.: 1380094-24-5
M. Wt: 139.62
InChI Key: LAUQKFDITNPVCD-JEDNCBNOSA-N
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Description

(S)-4-Methoxybutan-2-amine hydrochloride is a chiral amine compound with a methoxy group attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxybutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-4-Methoxybutan-2-ol.

    Amination: The hydroxyl group is converted to an amine group through a series of reactions, often involving reagents such as ammonia or amines in the presence of catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybutanoic acid or 4-methoxybutanal.

    Reduction: Formation of 4-methoxybutylamine.

    Substitution: Formation of various substituted butan-2-amines depending on the substituent introduced.

Scientific Research Applications

(S)-4-Methoxybutan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Methoxybutan-2-amine hydrochloride: The enantiomer of (S)-4-Methoxybutan-2-amine hydrochloride, with similar chemical properties but different biological activity.

    4-Methoxybutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

    4-Methoxybutanoic acid: An oxidized derivative with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or other related compounds. This makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUQKFDITNPVCD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCOC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380094-24-5
Record name (2S)-4-methoxybutan-2-amine hydrochloride
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